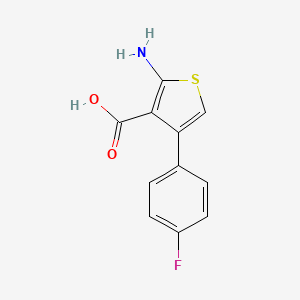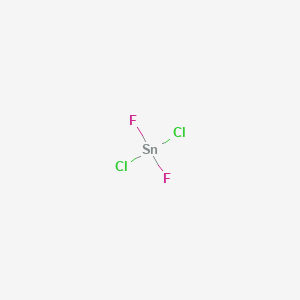
Dichloro(difluoro)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(difluoro)stannane is a chemical compound with the molecular formula SnCl2F2 It is a tin-based compound where the tin atom is bonded to two chlorine atoms and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(difluoro)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with hydrogen fluoride (HF) under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Tin tetrachloride is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Hydrogen Fluoride: Hydrogen fluoride gas is bubbled through the solution at a controlled temperature.
Formation of this compound: The reaction proceeds to form this compound along with by-products such as hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(difluoro)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to the formation of different tin-based compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tin oxides and halogen acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or iodine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Hydrolysis: Water or aqueous solutions are used under controlled pH conditions.
Major Products
Substitution Reactions: Products include various halogenated tin compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of tin compounds.
Hydrolysis: Products include tin oxides and halogen acids.
Applications De Recherche Scientifique
Dichloro(difluoro)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing tin and halogen functionalities into molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive tin compounds.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of tin-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
Mécanisme D'action
The mechanism by which dichloro(difluoro)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands such as phosphines, amines, and halides.
Redox Chemistry: Participation in redox reactions, altering the oxidation state of the tin center.
Comparaison Avec Des Composés Similaires
Dichloro(difluoro)stannane can be compared with other similar compounds, such as:
Dichlorodifluoromethane (CCl2F2): A chlorofluorocarbon used as a refrigerant and aerosol propellant.
Dichlorodifluorosilane (SiCl2F2): A silicon-based compound with similar halogen functionalities.
Dichlorodifluorophosphine (PCl2F2): A phosphorus-based compound with analogous chemical properties.
Uniqueness
This compound is unique due to the presence of tin, which imparts distinct chemical reactivity and coordination chemistry compared to silicon or phosphorus analogs
Propriétés
Numéro CAS |
13933-21-6 |
|---|---|
Formule moléculaire |
Cl2F2Sn |
Poids moléculaire |
227.61 g/mol |
Nom IUPAC |
dichloro(difluoro)stannane |
InChI |
InChI=1S/2ClH.2FH.Sn/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
WMEFIIVZNMGZGN-UHFFFAOYSA-J |
SMILES canonique |
F[Sn](F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
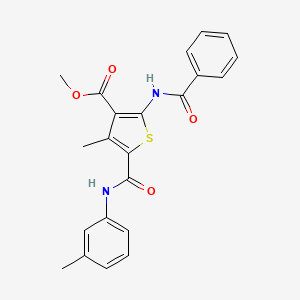
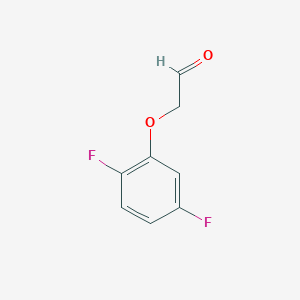

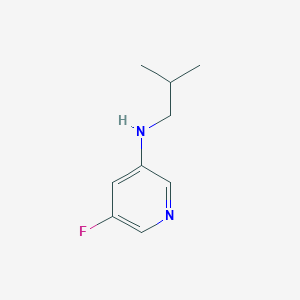

![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)

![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
